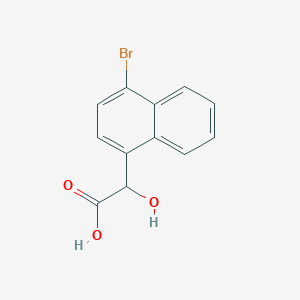
4-Bromobutyl Phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobutyl Phosphorodichloridate is an organophosphorus compound that features a bromobutyl group attached to a phosphorodichloridate moiety. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutyl Phosphorodichloridate typically involves the reaction of 4-bromobutanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture interference, as the compound is highly sensitive to water.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors that ensure the exclusion of moisture and other contaminants. The process may include multiple purification steps to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobutyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphoric acid derivatives and 4-bromobutanol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include phosphoramidates, phosphorothioates, and phosphorates.
Hydrolysis Products: Phosphoric acid derivatives and 4-bromobutanol.
Scientific Research Applications
4-Bromobutyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromobutyl Phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of phosphorodichloridate derivatives. The bromobutyl group acts as a leaving group, facilitating the substitution reactions. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phosphorus atom.
Comparison with Similar Compounds
4-Bromobutyl Triphenylphosphonium Bromide: Similar in structure but contains a triphenylphosphonium group instead of a phosphorodichloridate moiety.
4-Bromobutyl Acetate: Contains an acetate group instead of a phosphorodichloridate moiety.
Uniqueness: 4-Bromobutyl Phosphorodichloridate is unique due to its dual functionality, combining the reactivity of the bromobutyl group with the versatility of the phosphorodichloridate moiety. This makes it a valuable reagent in various synthetic applications, offering a broader range of reactivity compared to its analogs.
Properties
Molecular Formula |
C4H8BrCl2O2P |
|---|---|
Molecular Weight |
269.89 g/mol |
IUPAC Name |
1-bromo-4-dichlorophosphoryloxybutane |
InChI |
InChI=1S/C4H8BrCl2O2P/c5-3-1-2-4-9-10(6,7)8/h1-4H2 |
InChI Key |
PMDSGJVCFDSPJR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)COP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)
![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)









